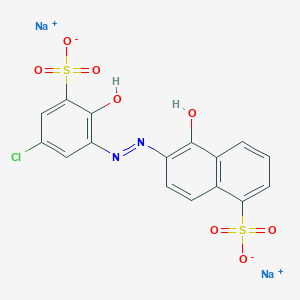

C.I. Mordant blue 9, disodium salt

CAS No.: 3624-68-8

Cat. No.: VC3701378

Molecular Formula: C16H9ClN2Na2O8S2

Molecular Weight: 502.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3624-68-8 |

|---|---|

| Molecular Formula | C16H9ClN2Na2O8S2 |

| Molecular Weight | 502.8 g/mol |

| IUPAC Name | disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate |

| Standard InChI | InChI=1S/C16H11ClN2O8S2.2Na/c17-8-6-12(16(21)14(7-8)29(25,26)27)19-18-11-5-4-9-10(15(11)20)2-1-3-13(9)28(22,23)24;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |

| Standard InChI Key | UVDODHCPLWXDSI-UHFFFAOYSA-L |

| SMILES | C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

| Property | Value |

|---|---|

| CAS Number | 3624-68-8 |

| EINECS | 222-828-3 |

| Color Index | 14855 |

| Molecular Formula | C16H9ClN2Na2O8S2 |

| Molecular Weight | 502.81 g/mol |

| Appearance | Fine Crystalline Powder |

| Color | Dark blue |

| InChIKey | FBNOWTWLVCWGCZ-BUFQOAPZSA-L |

| HS Code | 32041200 |

| WGK Germany | 3 |

The compound's structure contains functional groups that enable it to form stable complexes with metal ions, which is crucial for its application as a mordant dye . The presence of hydroxyl and sulfonic acid groups contributes to its water solubility and its ability to interact with protein fibers such as wool.

Applications and Uses

Textile Industry Applications

The primary application of C.I. Mordant Blue 9 is in the textile industry, particularly for dyeing protein-based fibers. It is mainly used for dyeing wool, knitted wool products, and hemp fabrics . As a mordant dye, it forms stable complexes with metal ions (typically chromium, aluminum, or iron), which acts as a bridge between the dye and the fiber, enhancing color fastness to washing and light exposure .

During the coloration process, transition metal ions are typically used with mordant dyes to form durable dye-metal complex ligands. This chemical interaction significantly enhances the fastness properties of the dyed fabrics, making them more resistant to degradation from light exposure and repeated washing . The compound's ability to produce deep, rich blue hues on various fabrics makes it valuable in commercial textile production.

Histological and Microscopy Applications

In biological research, C.I. Mordant Blue 9 serves as an effective staining agent for tissue samples . The dye helps researchers and pathologists visualize cellular structures under microscopes, enhancing the contrast between different tissue components. This application is particularly valuable in pathology laboratories and research institutions studying cellular morphology and disease diagnostics.

The dye's ability to bind to specific cellular components makes it useful for differentiating structures within biological specimens, allowing for more precise identification and characterization of tissues and cells . This property has established C.I. Mordant Blue 9 as an important tool in histological examinations.

Environmental Monitoring and Other Applications

Beyond textiles and histology, C.I. Mordant Blue 9 finds application in environmental monitoring, particularly in water quality testing . The compound can indicate the presence of certain contaminants in water systems, making it a valuable tool for environmental scientists studying pollution levels in aquatic environments.

Additionally, the compound is utilized in art and craft supplies, such as specialized paints and inks, due to its vibrant color stability . In chemical research, it often serves as a model compound for studying dye behavior and interactions, providing insights that can lead to the development of new dyes with improved properties .

Environmental Impact and Degradation

Degradation Techniques and Research

Recent research has focused on developing efficient methods for degrading C.I. Mordant Blue 9 in wastewater. Various technologies have been explored for this purpose, including advanced oxidation processes (AOPs), adsorption, biological and chemical methods, and membrane filtration systems .

Among these approaches, Fenton oxidation-based AOPs have shown particular promise due to their operational simplicity, relatively low facility costs, and high removal efficiency . The Fenton process utilizes hydroxyl radicals (HO- ) generated from hydrogen peroxide reactions to oxidize and break down organic pollutants like mordant dyes.

Fenton-Activated Persulfate System

A particularly noteworthy advancement in the degradation of C.I. Mordant Blue 9 involves the Fenton-activated persulfate (Fe2+/PS) system . Research has demonstrated that this system offers efficient degradation of the dye in aqueous solutions, with the degradation efficiency significantly influenced by operational parameters such as:

-

Initial pH

-

Persulfate (PS) concentration

-

Fe2+ concentration

-

Initial dye concentration

Studies have shown that a reduced concentration of C.I. Mordant Blue 9 indicates enhanced degradation efficiency. Specifically, degradation efficiency was markedly reduced from 94% to 51% as the initial concentration of the dye increased from 0.05 to 1.5 mM . This occurs because higher concentrations of the dye may reduce the production of reactive radicals by the dissociation of PS molecules, resulting in an insufficient amount of radicals to degrade the excess dye.

The presence of inorganic anions, commonly found in textile industry effluents, also affects the degradation efficiency. Research has indicated that while the addition of Cl- enhanced the degradation efficiency of C.I. Mordant Blue 9 under optimal conditions, the addition of HCO3- reduced the degradation performance . These findings highlight the importance of considering water composition when designing treatment systems for dye-containing wastewater.

Recent Research and Future Directions

Advancements in Treatment Technologies

Recent studies have compared the effectiveness of different treatment methods for C.I. Mordant Blue 9 degradation. Research has shown that the conventional Fenton process using Fe2+/hydrogen peroxide (HP) significantly reduced the degradation and mineralization efficiency of the dye due to the formation of an iron complex during degradation . In contrast, the Fe2+/persulfate (PS) system demonstrated improved degradation and mineralization performance, suggesting a promising direction for future wastewater treatment technologies .

Quenching experiments using methanol and tert-butyl alcohol as scavengers have identified S- OH radicals as the primary agents responsible for the degradation of C.I. Mordant Blue 9 in these systems . This mechanistic understanding provides valuable insights for optimizing treatment processes and developing more efficient remediation technologies.

Future Research Directions

Future research on C.I. Mordant Blue 9 and similar mordant dyes may focus on several key areas:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume